Product packaging for Gold(1+) benzenide(Cat. No.:CAS No. 167773-26-4)

Gold(1+) benzenide

Cat. No.: B14252290
CAS No.: 167773-26-4
M. Wt: 274.07 g/mol
InChI Key: DEUUWWIWEHSFMS-UHFFFAOYSA-N
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Description

Gold(1+) benzenide (CAS 167773-26-4), with the molecular formula C6H5Au, is an organogold complex of significant interest in fundamental catalytic research . This compound is pivotal for studying the interactions between aromatic molecules and gold clusters, a key area in developing new catalytic materials . Research indicates that the π-electron system of benzene interacts strongly with gold clusters, a mechanism that is fundamental to the initial adsorption stages in many catalytic reactions involving aromatic compounds . These interactions are particularly strong in charged gold cluster systems, suggesting a tendency for electron transfer upon formation of the gold-benzene complex, which enhances binding and is critical for catalytic activity . The study of such complexes provides invaluable insights for applications in the synthesis of fine chemicals and the design of novel gold-based nanocatalysts . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Au B14252290 Gold(1+) benzenide CAS No. 167773-26-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

167773-26-4

Molecular Formula

C6H5Au

Molecular Weight

274.07 g/mol

IUPAC Name

benzene;gold(1+)

InChI

InChI=1S/C6H5.Au/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1

InChI Key

DEUUWWIWEHSFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[C-]C=C1.[Au+]

Origin of Product

United States

Reaction Mechanisms and Reactivity of Gold I Benzenide Type Compounds

Principles of Electrophilic Activation of Carbon-Carbon π-Bonds by Gold(I)

Gold(I) complexes, particularly cationic species like LAu+, are potent π-acids capable of activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes, priming them for nucleophilic attack. nih.gov This activation is a cornerstone of homogeneous gold catalysis. beilstein-journals.org The process generally begins with the coordination of the gold(I) center to the alkyne or allene (B1206475), forming a π-complex. acs.orgacs.org This coordination renders the π-system electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles. nih.govacs.org

In the case of alkynes, the gold(I) catalyst activates the triple bond, facilitating a nucleophilic attack that typically occurs in an anti-fashion to yield a trans-alkenyl-gold intermediate. acs.orgacs.org This mode of activation is fundamental to many gold-catalyzed transformations, including hydroarylation and cycloisomerization reactions where an arene or an alkene serves as the nucleophile. acs.org For instance, in the hydroarylation of non-activated alkenes, the reaction is initiated by the coordination of the cationic gold(I) catalyst to the double bond, which is then attacked by a nucleophile like indole (B1671886). unimi.it

The electrophilicity of the gold(I) center is a key factor; a higher electrophilicity enhances the activation of the alkyne and favors the nucleophilic attack. researchgate.net The general mechanism for the nucleophilic addition to alkenes catalyzed by gold involves three primary steps:

Activation of the C-C double bond through gold coordination. beilstein-journals.org

An anti-nucleophilic attack, leading to the formation of an alkylgold intermediate. beilstein-journals.org

Protodeauration, which releases the final product and regenerates the gold catalyst. beilstein-journals.org

This principle extends to more complex systems. For example, in ynamides, the gold(I) catalyst activates the alkyne to form a highly electrophilic keteniminium intermediate, which is then readily attacked by nucleophiles. mdpi.comfrontiersin.org Similarly, gold(I) can activate allenes, making them susceptible to either intermolecular or intramolecular nucleophilic attack at different positions. mdpi.com

Mechanisms of Nucleophilic Attack on Gold-Activated Aromatic Precursors

The activation of π-systems by gold(I) catalysts paves the way for nucleophilic attack, a key step in many synthetic transformations. acs.org When an alkyne is activated by a cationic gold(I) complex, it becomes sufficiently electrophilic to be attacked by a variety of nucleophiles, including arenes. acs.orgresearchgate.net This process, known as hydroarylation, typically follows a mechanism where the arene attacks the gold-activated alkyne. The rate-determining step is often the nucleophilic attack itself, which is favored by a more electrophilic gold center. researchgate.netresearchgate.net

A common mechanistic pattern involves the formation of a vinyl-gold intermediate after the initial nucleophilic attack. researchgate.net This intermediate then undergoes protodeauration to yield the final product and regenerate the active gold catalyst. researchgate.net For instance, in the gold-catalyzed hydroarylation of alkenes with indoles, the proposed mechanism involves the initial coordination of the gold catalyst to the alkene, followed by the nucleophilic attack of the indole ring. unimi.it

The nature of the nucleophile and the substrate can lead to different reaction pathways. For example, in the case of ynamides, the gold-activated alkyne forms a keteniminium intermediate that is then attacked by a nucleophile. mdpi.com The nucleophilic attack can be either intermolecular or intramolecular. mdpi.com In intramolecular reactions, the tethered nucleophile attacks the activated alkyne, often leading to cyclization products. For example, the intramolecular hydroamination of alkenes involves the nucleophilic attack of a tethered amine onto the gold-activated double bond. beilstein-journals.org

The regioselectivity of the nucleophilic attack can be influenced by various factors, including the electronic properties of the substituents on the aromatic precursor. In nucleophilic aromatic substitution (SNAr) reactions, which proceed through an addition-elimination mechanism, the nature of the leaving group on the aromatic ring is crucial. nih.gov

Role of Gold-Carbene and Gold-Vinylidene Intermediates in Catalytic Cycles

Gold-carbene and gold-vinylidene species are pivotal reactive intermediates in a multitude of gold-catalyzed reactions. rsc.orguniovi.esencyclopedia.pub Gold-carbenes are often proposed in transformations involving the rearrangement of propargylic esters, cycloisomerization of enynes, and reactions with diazo compounds. frontiersin.orgnih.gov These intermediates are highly electrophilic and can undergo a variety of subsequent reactions, including cyclopropanation, C-H insertion, and reaction with nucleophiles. uniovi.esresearchgate.net

One common route to gold-carbenes is through the 1,2-acyloxy migration of propargylic carboxylates. nih.gov Another significant pathway is the cycloisomerization of 1,6-enynes, which can proceed via either a 5-exo-dig or 6-endo-dig pathway to form cyclopropyl (B3062369) gold-carbene intermediates. acs.orgnih.gov These carbene intermediates can then be trapped by external alkenes in cycloaddition reactions. nih.gov For example, a β-aryl gold-carbene, generated from a 6-endo-dig cyclization of a diazo-yne, can act as a 4-carbon component in a [4+2]-cycloaddition. nih.gov

Gold-vinylidene intermediates are typically formed from terminal alkynes. encyclopedia.pub For instance, in the double gold-catalyzed cyclization of arene-diynes, a double-activated intermediate can lead to a gold-vinylidene, which then undergoes further transformations to form naphthalene (B1677914) derivatives. encyclopedia.pub

The reactivity of these intermediates is diverse. Gold-carbenes can react with alkenes to form cyclopropanes and can also undergo C-H insertion reactions. researchgate.net In the absence of other reagents, they may dimerize. researchgate.net The formation of α-imino gold-carbenes, for example from the reaction of ynamides with nitrogen-containing reagents, can lead to the synthesis of various nitrogen-containing heterocycles like indoles and pyridines through subsequent intramolecular C-H insertion or cyclopropanation. uniovi.es

IntermediatePrecursor(s)Subsequent Reaction(s)Reference(s)
Gold-CarbenePropargylic esters, 1,6-enynes, Diazo compoundsCyclopropanation, C-H insertion, Cycloaddition acs.orguniovi.esnih.govnih.gov
Gold-VinylideneTerminal alkynes, Arene-diynes1,5-H shift, Ring expansion encyclopedia.pub
α-Imino Gold-CarbeneYnamides, AzidesIntramolecular C-H insertion, Cyclopropanation uniovi.es

Reductive Elimination and Oxidative Addition Pathways in Organogold(I) Systems

While gold(I) catalysis traditionally revolves around its π-acidic nature, redox pathways involving oxidative addition and reductive elimination are increasingly recognized as crucial mechanistic steps. escholarship.orgacs.org Unlike more common catalytic metals like palladium, oxidative addition to Au(I) is generally sluggish. escholarship.org However, strategies such as ligand design and photochemistry have been employed to facilitate this process. escholarship.org

Oxidative Addition is a fundamental step where a molecule adds to the metal center, increasing its oxidation state and coordination number. libretexts.org For gold, this typically involves the transformation from Au(I) to Au(III). The oxidative addition of aryl halides to Au(I) complexes has been demonstrated, often facilitated by specific ligands. escholarship.orgacs.org For example, bipyridyl ligands can promote the oxidative addition of aryl iodides to a Au(I) center. acs.org Photochemical methods have also been successful; for instance, the oxidative addition of CF₃I to a Au(I) complex can be initiated by near-UV light. escholarship.orgacs.org

The interplay between oxidative addition and reductive elimination forms the basis of gold-catalyzed cross-coupling reactions. A catalytic cycle analogous to those seen in palladium catalysis, involving oxidative addition of an aryl halide to Au(I), transmetalation, and subsequent reductive elimination from the resulting Au(III) intermediate, has been proposed and studied. acs.org

ProcessChange in Au Oxidation StateKey Factors/ExamplesReference(s)
Oxidative AdditionAu(I) → Au(III)Ligand design (e.g., bipyridyl), Photochemistry (e.g., with CF₃I), Aryl halides escholarship.orgacs.orgescholarship.org
Reductive EliminationAu(III) → Au(I)C(aryl)-CF₃ bond formation, C(aryl)-C(aryl) bond formation, cis orientation of leaving groups escholarship.orgescholarship.orgacs.orgwikipedia.org

Influence of Ligand and Counterion on Reaction Pathways and Selectivity of Gold(I) Aryl Transformations

The ligand and counterion associated with the gold(I) catalyst play a crucial role in dictating the reaction pathway and selectivity in transformations involving aryl gold species. mdpi.comnih.govacs.org These components can influence the electronic and steric properties of the catalytic complex, thereby affecting the stability of intermediates and the energy barriers of transition states. researchgate.netnih.gov

Ligand Effects: The electronic nature of the ligand directly modulates the Lewis acidity of the gold(I) center. researchgate.net More electron-donating ligands decrease the electrophilicity of the gold catalyst, which can disfavor the initial nucleophilic attack on a gold-activated π-system. researchgate.netresearchgate.net Conversely, more electron-withdrawing ligands can enhance catalytic activity in such cases. beilstein-journals.org The steric bulk of the ligand can also steer the reaction towards a specific outcome. For example, in the tandem reactions of 3-propargylindoles, switching from a standard phosphine (B1218219) ligand to a bulkier phosphite (B83602) ligand could reverse the selectivity between two competing cyclization pathways. beilstein-journals.org The design of hemilabile bidentate ligands has been instrumental in enabling oxidative addition and subsequent reductive elimination steps in gold-catalyzed C-H arylation. escholarship.org

Counterion Effects: The counterion, particularly in cationic gold(I) catalysis, is not merely a spectator. mdpi.comnih.gov It can significantly impact the reaction mechanism and selectivity. acs.orgorganic-chemistry.org In nonpolar solvents, the catalyst often exists as a contact ion pair, meaning the counterion is in close proximity to the reaction center and can participate in the catalytic cycle. sci-hub.se The basicity and coordinating ability of the counterion are key properties. For instance, in the gold-catalyzed synthesis of pyrroles from alkynyl aziridines, a basic counterion like tosylate facilitates a specific proton transfer, leading to one isomer, while a less coordinating counterion like triflate allows for an alternative rearrangement pathway to a different isomer. organic-chemistry.org The synergy between the ligand and the counterion can be critical for achieving high stereoselectivity, with nonbonding interactions between the substrate and the catalyst-counterion pair dictating the preferred transition state. nih.govacs.org

The choice of solvent also interacts with these effects. Polar solvents can lead to solvent-separated ion pairs, diminishing the direct influence of the counterion, whereas nonpolar solvents enhance it. sci-hub.se

FactorInfluenceExampleReference(s)
Ligand Electronic properties (Lewis acidity), Steric bulk (selectivity)Electron-withdrawing phosphines enhance hydroamination; Bulky phosphites switch cyclization pathways. beilstein-journals.orgbeilstein-journals.org
Counterion Basicity, Coordinating ability, Proximity to reaction centerTosylate vs. Triflate leads to different pyrrole (B145914) isomers. organic-chemistry.org
Synergy Combined ligand/counterion effects on stereoselectivityNonbonding interactions control diastereoselectivity in spirocyclization. nih.govacs.org

Mechanistic Contributions of Co-Catalysts in Gold-Mediated Transformations, e.g., Amides

In certain gold-catalyzed reactions, co-catalysts can play a critical, non-innocent role, altering the reaction mechanism and enabling otherwise inaccessible transformations. Amides have been identified as one such class of co-catalyst.

In a gold-catalyzed diyne-ene annulation to synthesize polysubstituted benzenes, amides were discovered to act as crucial "covalent nucleophilic catalysts". nih.gov The proposed mechanism deviates from a standard pathway. It begins with the typical gold-catalyzed 1,6-enyne cyclization to form a cyclopropane (B1198618) gold-carbene intermediate. At this juncture, the amide co-catalyst intervenes. It functions as a nucleophile, attacking the cyclopropane ring and facilitating its opening. This is followed by the elimination of the amide, which generates a skipped-diene intermediate. This intermediate then proceeds through the remainder of the catalytic cycle to form the final benzene (B151609) product. nih.gov

This discovery was significant as it represented a new role for amides in gold catalysis. nih.gov Experimental screening showed that the effectiveness of the amide depended on a balance between its nucleophilicity and its ability to coordinate with the gold cation. Notably, even N-substituted amides like DMF were effective, indicating that the amide proton was not essential for the catalytic effect in this specific transformation. nih.gov This suggests the amide's primary role is to engage in a temporary covalent interaction with a substrate-derived intermediate, thereby lowering the activation energy for a key bond-breaking/bond-forming step.

This example highlights how additives, often considered part of the reaction conditions, can be integral mechanistic players, opening up novel reaction pathways and expanding the synthetic utility of gold catalysis.

Intermolecular and Intramolecular Reactivity Profiles for Aryl Gold Species

The reactivity of aryl gold species can be channeled into either intermolecular or intramolecular pathways, leading to a diverse array of products. The specific outcome is often dictated by the substrate structure, reaction conditions, and the nature of the catalytic system. mdpi.comuniovi.es

Intramolecular Reactivity: This is a common pathway when the aryl gold species is part of a substrate containing a tethered nucleophile or reactive group. Gold-catalyzed cycloisomerization reactions are prime examples. For instance, an aryl group can act as an internal nucleophile, attacking a gold-activated alkyne or allene within the same molecule to form cyclic structures. beilstein-journals.orgmdpi.com In the case of 1,6-enynes, intramolecular cyclization leads to the formation of cyclopropyl gold-carbene intermediates, which can then undergo further intramolecular rearrangements or C-H insertion. acs.orguniovi.es Similarly, intramolecular hydroamination and hydroalkoxylation reactions involve the attack of a tethered amine or alcohol onto a gold-activated π-system. beilstein-journals.org The efficiency of these intramolecular processes is often enhanced by the favorable entropy associated with cyclization.

Intermolecular Reactivity: This pathway involves the reaction of an aryl gold species with a separate, external molecule. Gold-catalyzed cross-coupling reactions exemplify this profile, where an aryl gold(I) complex might undergo oxidative addition with an aryl halide, followed by transmetalation and reductive elimination. escholarship.org Intermolecular hydroarylation, where an external arene attacks a gold-activated alkyne, is another key example. acs.org The intermolecular reaction of gold-carbenes, generated from aryl-containing precursors, with external alkenes can lead to cyclopropanation products. researchgate.net Furthermore, intermolecular C-H functionalization of arenes has been achieved, such as the arylation of trimethoxybenzene with aryl halides. escholarship.org

The competition between intra- and intermolecular pathways can be finely tuned. For example, in the reaction of ynamides, intramolecular cyclization can occur if a suitable internal nucleophile is present, while in its absence, intermolecular reactions with external nucleophiles will dominate. mdpi.com The concentration of reactants can also play a role, with lower concentrations generally favoring intramolecular processes.

Reactivity ProfileDescriptionExamplesReference(s)
Intramolecular Reaction between functional groups within the same molecule.Cycloisomerization of enynes, Intramolecular hydroarylation, C-H insertion. beilstein-journals.orgacs.orgmdpi.comuniovi.es
Intermolecular Reaction between two separate molecules.Cross-coupling reactions, Intermolecular hydroarylation, Cyclopropanation with external alkenes. acs.orgresearchgate.netescholarship.org

Differentiation between Gold-Catalyzed and Acid-Catalyzed Reaction Mechanisms in Aromatic Synthesis

The distinction between reaction pathways genuinely mediated by a gold(I) catalyst and those proceeding via a background Brønsted acid-catalyzed mechanism is a critical aspect of mechanistic studies in gold-catalyzed aromatic synthesis. Gold(I) complexes, particularly cationic species, are potent π-acids and can activate unsaturated functionalities like alkynes and allenes towards nucleophilic attack by an aromatic ring. However, many gold-catalyzed reactions are either conducted with acidic co-catalysts or can generate protic acids in situ, which can independently catalyze similar transformations. nih.govacs.org This ambiguity necessitates careful experimental design and detailed mechanistic investigation to elucidate the true role of the gold catalyst.

A significant challenge arises from the fact that reactions catalyzed by gold(I) complexes often resemble processes mediated by other electrophilic metal complexes or even Brønsted acids, frequently involving carbocation-like intermediates. researchgate.net For instance, the intramolecular hydroarylation of alkynes can be promoted by both cationic gold(I) catalysts and strong Brønsted acids like triflic acid (TfOH). beilstein-journals.org This has led to debates about whether the gold complex is the true catalyst or merely a precursor to a more active Brønsted acid species.

Several key strategies and research findings have been instrumental in differentiating these two catalytic manifolds. These include conducting rigorous control experiments, analyzing the influence of ligands on the gold center, and employing computational studies to compare the energetics of the proposed pathways.

Control Experiments

A fundamental approach to distinguishing between gold and acid catalysis is to perform control experiments. This typically involves running the reaction with a Brønsted acid alone, such as TfOH or MsOH, and comparing the outcome with the gold-catalyzed system. beilstein-journals.org Differences in reactivity, selectivity, or product distribution can provide strong evidence for a gold-specific mechanism.

For example, in the coupling of indoles with ynones, experimental and computational data have shown that the initial coupling to form a vinyl indole is gold-catalyzed. acs.orgwhiterose.ac.uk However, the subsequent addition of a second indole molecule to the vinyl indole product is often catalyzed by trace amounts of Brønsted acid generated in situ. acs.orgwhiterose.ac.uk The use of a carbonyl group on the alkyne substrate was found to suppress this subsequent acid-catalyzed reaction, allowing for the selective formation of the mono-addition product. acs.orgwhiterose.ac.uk

In a study on the cyclization of furan-yne systems with aromatic tethers, a clear mechanistic dichotomy was observed depending on the oxidation state of the gold catalyst. researchgate.net While AuCl₃ led to fluorene (B118485) derivatives, a cationic gold(I) catalyst, [Ph₃PAuNTf₂], initiated a different cascade to produce indene (B144670) derivatives. researchgate.net This divergence in reaction pathways under different catalytic conditions highlights that the catalyst is not simply generating a common acidic intermediate.

Influence of Ligands and Additives

The electronic and steric properties of the ligands coordinated to the gold(I) center play a crucial role in tuning its reactivity and can help to favor a gold-catalyzed pathway over a potential acid-catalyzed one. The choice of ligand can modulate the Lewis acidity of the gold center and affect the stability of key intermediates in the catalytic cycle. researchgate.net

In some systems, a synergistic effect between the gold catalyst and a Brønsted acid co-catalyst is observed. nih.govmdpi.com For instance, an enantioselective tandem hydroamination/hydroarylation of alkynes was successfully achieved using a binary system of a gold(I) complex and a chiral Brønsted acid. nih.govacs.org DFT calculations in some systems have suggested that an acidic co-catalyst can enhance the cationic character of the gold(I) center, thereby increasing its reactivity. mdpi.com

The following table summarizes findings from comparative studies aimed at differentiating gold-catalyzed pathways from acid-catalyzed ones in reactions involving aromatic nucleophiles.

Reaction TypeGold Catalyst SystemBrønsted Acid SystemKey Findings and Differentiation
Addition of phenols to alkenes PPh₃AuOTfTfOHAt 85 °C, the gold catalyst showed comparable activity to TfOH at room temperature. TfOH led to decomposition at higher temperatures, indicating a distinct, milder pathway for the gold catalyst. beilstein-journals.org
Cyclization of furan-yne systems Ph₃PAuNTf₂ (Au(I))AuCl₃ (can act as a Lewis/Brønsted acid source)The Au(I) catalyst produced indene derivatives via a formal alkyne insertion, while AuCl₃ yielded fluorene derivatives, demonstrating a clear catalyst-dependent mechanistic pathway. researchgate.net
Coupling of indoles and ynones [Au(NTf₂)(PPh₃)]₂·TolIn situ generated trace acidThe initial C-C bond formation is Au-catalyzed. The subsequent addition of a second indole is Brønsted acid-catalyzed but is suppressed by the ynone's carbonyl group, allowing for selective mono-vinylation. acs.orgwhiterose.ac.uk
Intramolecular hydroarylation of alkynes Cationic Au(I) catalystsPt(II) catalystsGold(I) catalysts generally provide better yields under milder conditions compared to Pt(II), which can also operate via different mechanisms. acs.org

Computational and Mechanistic Studies

Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide deeper insights into the operative reaction pathways. These studies can model the transition states for both the gold-catalyzed and the Brønsted acid-catalyzed routes, allowing for a comparison of their activation barriers.

For example, in the intramolecular hydroarylation of alkenes, experimental controls using deuterium-labeled compounds suggested a stepwise mechanism involving the initial activation of the olefin by gold, followed by an outer-sphere attack of the aryl ring and subsequent protodeauration of the resulting alkyl-gold intermediate. beilstein-journals.org Similarly, computational studies on the gold-catalyzed coupling of indoles and alkynes revealed that the gold catalyst has a greater affinity for the indole nucleophile than the alkyne, even though the bond-forming step proceeds through a π-alkyne complex. acs.org This complex interplay, elucidated through calculations, helps to explain the observed reactivity and selectivity, which would be difficult to rationalize through a simple acid-catalyzed mechanism.

Spectroscopic and Structural Characterization of Gold I Aryl Complexes

Vibrational Spectroscopy for Bond Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the bonding within gold(I) aryl complexes. mt.com These methods measure the vibrational frequencies of bonds, which are sensitive to the masses of the atoms and the strength of the chemical bond between them. edinst.com

In the context of gold(I) aryl complexes, FT-IR and Raman spectroscopy are particularly useful for identifying the Au-C (Aryl) stretching frequency, a direct indicator of the bond strength between the gold atom and the benzene (B151609) ring. The disappearance of the S-H stretching vibration in both IR and Raman spectra of cysteine-capped gold nanoparticles, for instance, confirms the formation of an S-Au bond. nih.gov Similarly, in gold(I) aryl complexes, the presence and position of the Au-C vibrational mode would provide evidence for the gold-benzenide bond.

Significant shifts in the IR and Raman spectra of a ligand upon coordination to a metal center, such as indium(III), confirm the mode of metal-ligand binding. oatext.com For Gold(1+) benzenide, a comparison of the vibrational spectra of the complex with that of free benzene would reveal characteristic shifts in the vibrational modes of the aromatic ring upon coordination to the gold(I) center. These shifts are indicative of the electronic perturbations induced by the gold atom on the phenyl group.

The table below summarizes typical vibrational modes and their assignments in related systems, which can be extrapolated to understand the spectra of this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueSignificance in Gold(I) Aryl Complexes
Au-C StretchVariesFT-IR, RamanDirect evidence of the gold-aryl bond.
C-H Stretch (Aromatic)~3100-3000FT-IR, RamanShifts upon coordination indicate electronic changes in the aryl ring.
C=C Stretch (Aromatic)~1600-1450FT-IR, RamanChanges in position and intensity reflect the influence of the gold atom on the ring's π-system.

This table is illustrative and specific values for this compound would require experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of gold(I) aryl complexes in solution. organicchemistrydata.org ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the benzene ring. The chemical shifts of these protons would be influenced by the electronegativity and magnetic anisotropy of the gold atom, causing them to shift from their positions in free benzene. For example, in a study of NHC-gold(I) chloride complexes, the aromatic protons of the IPr ligand showed distinct signals, with a triplet at 7.50 ppm and a doublet at 7.29 ppm. stellarnet.us

The ¹³C NMR spectrum would provide even more direct information about the gold-carbon bond. The carbon atom directly bonded to the gold would exhibit a characteristic chemical shift, often significantly different from the other carbons in the benzene ring. The purity of related complexes like Trichloro(pentamethylcyclopentadienyl)titanium(IV) is validated using ¹H and ¹³C NMR. The generation and characterization of mesityl gold(I) carbenes were confirmed using NMR techniques, demonstrating the power of this method in identifying reactive intermediates. researchgate.net

The following table presents expected NMR data for this compound based on analysis of similar compounds.

NucleusExpected Chemical Shift (ppm)Expected MultiplicitySignificance
¹H (ortho)Shifted from benzene (7.26 ppm)DoubletProximity to the gold atom causes a significant change in the electronic environment.
¹H (meta)Shifted from benzene (7.26 ppm)TripletLess affected than ortho protons but still influenced by the gold atom.
¹H (para)Shifted from benzene (7.26 ppm)TripletLeast affected proton, providing a reference point within the molecule.
¹³C (ipso)Significant shiftSingletDirect attachment to the gold atom results in a large and characteristic chemical shift.
¹³C (ortho, meta, para)Shifted from benzene (128.7 ppm)SingletsGraded shifts reflect the decreasing influence of the gold atom with distance.

This table is illustrative and specific values for this compound would require experimental data.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of Gold-Aryl Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a material's surface. xpslibrary.com This makes it particularly valuable for analyzing gold-aryl complexes adsorbed on surfaces or in the solid state.

For this compound, XPS would be used to confirm the presence of both gold and carbon and, crucially, to determine the oxidation state of the gold atom. The binding energy of the Au 4f electrons is characteristic of the gold oxidation state. thermofisher.com For instance, XPS can distinguish between metallic gold (Au⁰) and ionic gold species like Au(I) or Au(III). cardiff.ac.uk In a study of gold nanoparticles, two states of gold, Au⁰ and Au¹⁺, were identified, with the Au¹⁺ state shifted by 2 eV from the Au⁰ state. thermofisher.com

The analysis of gold surfaces after functionalization with thiolated molecules has been extensively studied using XPS, providing a framework for understanding the interaction of organic ligands with gold. mdpi.comacs.org XPS analysis of 3-mercaptopropionic acid self-assembled monolayers on gold electrodes revealed the presence of covalently bound thiolate-Au, with a characteristic S2p₃/₂ binding energy of 162.0 ± 0.2 eV. mdpi.com In bimetallic catalysts, XPS can reveal electron transfer between metals and the formation of alloys. unimi.it

The table below shows the expected XPS binding energies for the core levels of elements in this compound.

ElementCore LevelExpected Binding Energy (eV)Significance
Gold (Au)4f₇/₂~85.0Confirms the +1 oxidation state of gold, shifted from the metallic Au⁰ state at 84.0 eV. thermofisher.com
Carbon (C)1s~284.8 (adventitious), distinct peak for C-AuDistinguishes between the carbon of the benzenide ligand and any surface contamination.

This table is illustrative and specific values for this compound would require experimental data.

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy) for Electronic Structure and Interactions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and the nature of the interactions between its components. stellarnet.us For gold(I) aryl complexes, UV-Vis spectra are characterized by absorptions arising from transitions involving the metal d-orbitals and the π-orbitals of the aryl ligand.

In many gold(I) complexes, intense absorption bands are observed that are assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org For example, the UV-Vis spectra of [Au₂(dppm)Me₂] and [Au₂(dppm)Ph₂] exhibit strong absorptions around 290–300 nm, attributed to Au(dσ, dδ)→π*(Ph, dppm) transitions. rsc.org Similarly, carbene-gold-acetylide complexes show increased extinction coefficients in their UV-Vis spectra with an increasing number of gold moieties. nih.gov

The electronic spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the benzene ring and MLCT bands involving the gold(I) center. The position and intensity of these bands provide information about the energy levels of the molecular orbitals and the extent of electronic communication between the gold atom and the aryl ligand. Some gold(I) complexes also exhibit luminescence, with emission properties that can be studied to understand the nature of their excited states. rsc.org

The following table summarizes the types of electronic transitions expected for this compound.

Transition TypeTypical Wavelength Range (nm)Significance
π-π* (Aryl)< 280Intra-ligand transition within the benzene ring.
Metal-to-Ligand Charge Transfer (MLCT)280 - 400Transition from gold d-orbitals to the π* orbitals of the benzenide ligand, indicative of strong electronic interaction.
Ligand-to-Metal Charge Transfer (LMCT)VariableTransition from the π orbitals of the benzenide ligand to the empty s-orbital of gold.

This table is illustrative and specific values for this compound would require experimental data.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of gold(I) aryl complexes. CV provides information about the potentials at which the complex can be oxidized or reduced, as well as the stability of the resulting species. acs.org

The redox behavior of gold(I) complexes is of significant interest due to its relevance in catalysis and materials science. nih.gov While gold is known for its nobility, its complexes can undergo redox processes. The standard reduction potential for the Au(I)/Au(0) couple is +1.69 V. pearson.com

In cyclic voltammetry studies of gold(I) carbene complexes, irreversible reduction waves have been observed at potentials between -2.79 and -2.91 V (vs. Fc⁺/Fc), attributed to the reduction of the aryl-alkynyl fragment. mdpi.comresearchgate.netnih.gov This indicates that the ligand can be the redox-active component of the complex. In other cases, the reduction is centered on the metal, leading to a gold(0) species. whiterose.ac.uk The redox potential of aqua regia solutions, which can dissolve gold, has been shown to increase with both concentration and temperature. mdpi.com

A hypothetical cyclic voltammogram for this compound might reveal a reduction wave corresponding to the Au(I) → Au(0) process or ligand-based reductions. The potential at which this occurs would provide a measure of the complex's stability towards reduction.

Redox ProcessExpected Potential Range (vs. a reference electrode)Significance
Au(I) + e⁻ → Au(0)Variable, typically negative potentialsIndicates the propensity of the complex to be reduced to metallic gold.
Oxidation of the complexVariable, typically positive potentialsMay involve the oxidation of the gold(I) center to a higher oxidation state (e.g., Au(III)) or oxidation of the aryl ligand.

This table is illustrative and specific values for this compound would require experimental data.

Crystallographic Techniques for Solid-State Structure Determination of Gold(I) Aryl Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of gold(I) aryl complexes in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Gold(I) complexes typically adopt a linear two-coordinate geometry, and X-ray crystallography can confirm this for this compound. The Au-C bond length would be a key parameter obtained from the crystal structure, providing a direct measure of the interaction between the gold atom and the benzene ring. For instance, a Au-C bond distance of 1.99 Å was found for a carbene-like gold(I) compound. researchgate.net

Furthermore, X-ray diffraction can reveal intermolecular interactions, such as aurophilic (Au···Au) interactions, which are common in gold(I) compounds and can influence their photophysical properties. rsc.org The crystal structures of several gold(I) aryl and related complexes have been determined, providing a rich database for comparison. rsc.orgacs.org The crystal structure of elemental gold is face-centered cubic. webmineral.com

The table below lists key structural parameters that would be determined for this compound via X-ray crystallography.

Structural ParameterExpected ValueSignificance
Au-C bond length~2.0 - 2.1 ÅA direct measure of the covalent bond between gold and the benzene ring.
C-Au-L bond angle (if a second ligand is present)~180°Confirms the expected linear geometry of the gold(I) center.
Au···Au distance> 3.5 Å (in the absence of strong aurophilic interactions)Indicates the presence or absence of significant gold-gold interactions between adjacent molecules.
Phenyl ring geometryPlanar, with minor distortionsDeviations from the ideal geometry of benzene can indicate electronic effects of the gold substituent.

This table is illustrative and specific values for this compound would require experimental data.

Homogeneous Gold Catalysis Involving Aryl Gold I Intermediates

Catalytic Cyclizations and Annulations for Aromatic Ring Synthesis

Gold(I) benzenide and related aryl gold(I) intermediates are pivotal in the synthesis of aromatic rings through catalytic cyclizations and annulations. These reactions often proceed under mild conditions, offering a versatile method for constructing complex aromatic and polycyclic structures.

A notable strategy involves the gold(I)-catalyzed cyclization of arene-diyne substrates. In one such reaction, a double gold(I)-activated cyclization leads to the formation of β-substituted naphthalene (B1677914) derivatives. encyclopedia.pub The proposed mechanism involves the initial activation of one terminal alkyne by the gold catalyst to form a gold-acetylide, which can be considered an analogue of gold(I) benzenide. The second alkyne is then activated, leading to a double-activated intermediate. This is followed by a nucleophilic attack from the β-carbon of the gold acetylide, forming a five-membered ring and a gold-vinylidene species. Subsequent ring expansion and elimination of the gold(I) catalyst yield the naphthalene product. encyclopedia.pub

Another approach utilizes gold(I)-catalyzed tandem reactions of arene-diynes to produce 1,3-disubstituted naphthalenes. encyclopedia.pub Furthermore, gold(I) catalysis can facilitate the 6-endo-dig cyclization of arylalkyne-enolethers, providing access to 2-(naphthalen-2-yl)aniline derivatives. The presence of an amine group on one of the benzene (B151609) rings promotes this cyclization through an electron-donating effect. encyclopedia.pub

Gold-catalyzed diyne-ene annulation has also been developed for the one-step synthesis of tetra-substituted benzenes in a formal [3+3] cyclization. researchgate.netnih.govnih.gov This method's success is attributed to the use of amides as covalent nucleophilic co-catalysts, a novel concept in gold catalysis. researchgate.netnih.govnih.gov The reaction is initiated by a 1,6-enyne cyclization to form a cyclopropane (B1198618) gold carbene intermediate. The amide then facilitates the opening of the cyclopropane ring, leading to a skipped-diene intermediate. Subsequent alkene addition to the gold-activated enyne, followed by protodeauration and aromatization, yields the polysubstituted benzene. nih.gov

The versatility of gold(I)-catalyzed cyclizations extends to the synthesis of various heterocyclic and polycyclic aromatic compounds. For instance, gold(I) catalysis can be employed in cascade cyclization/hydroarylation methods to produce vinyl benzofuran (B130515) derivatives. encyclopedia.pub

Table 1: Examples of Gold(I)-Catalyzed Cyclizations for Aromatic Ring Synthesis

Substrate Type Catalyst System Product Type Reference
Arene-diynes Gold(I) complex β-Substituted naphthalenes encyclopedia.pub
Arene-diynes Gold(I) complex 1,3-Disubstituted naphthalenes encyclopedia.pub
Arylalkyne-enolethers Gold(I) complex 2-(Naphthalen-2-yl)anilines encyclopedia.pub
Diyne-ene Gold(I) complex / Amide Tetra-substituted benzenes researchgate.netnih.govnih.gov

Intramolecular Rearrangements and Cycloisomerizations Mediated by Gold(I)

Gold(I) complexes, including those with aryl ligands like benzenide, are highly effective catalysts for intramolecular rearrangements and cycloisomerizations of enynes and related systems. These transformations often proceed through complex mechanistic pathways involving the formation of gold-stabilized carbocationic intermediates.

A key reaction in this category is the cycloisomerization of 1,6-enynes. Gold(I) catalysts with chiral bifunctional P,N ligands have been used to achieve highly enantioselective [4+2] cycloadditions of 1,6-enynes, leading to the formation of enantioenriched 5-6-6-fused tricyclic compounds. researchgate.net The high catalytic activity of certain ferrocenylphosphine-gold(I) complexes in the cycloisomerization of 3-hydroxy-1,5-enynes to bicyclo[3.1.0]hexanones is attributed to their structural similarity to Buchwald phosphines. researchgate.net

Gold(I)-catalyzed cycloisomerization of 3-methoxy-1,6-enynes can proceed through a tandem cyclization and mdpi.commdpi.com-sigmatropic rearrangement. nih.gov The reaction mechanism is influenced by the nature of the ligand on the gold(I) center. For instance, in the cycloisomerization of 1,1-bis(indolyl)-5-alkynes, the regioselectivity and enantioselectivity are controlled by the chiral ligand employed. noaa.gov

Mechanistic studies, often supported by density functional theory (DFT) calculations, have provided insights into these rearrangements. For instance, the isomerization of 1,7-enynes mediated by gold(I) has been investigated using DFT, revealing the intricate energy landscapes and the structures of key intermediates. researchgate.net In some cases, the reaction proceeds via a gold-stabilized vinylcation-like transition state, leading to a concerted beilstein-journals.orgnih.gov-H shift and C-C bond formation. nih.gov

Gold(I)-catalyzed cascade reactions can lead to the formation of complex polycyclic structures. For example, a gold(I)-catalyzed intramolecular cyclization followed by an intermolecular cycloaddition of alkyne-containing diazo compounds with alkenes provides a rapid route to polycarbocyclic frameworks. nih.gov The key intermediate in this cascade is a β-aryl gold-carbene, generated via a gold-promoted 6-endo-dig diazo-yne cyclization. nih.gov

Carbon-Hydrogen Bond Activation and Functionalization by Gold(I) Complexes

Gold(I) complexes, including aryl gold(I) species, are capable of mediating the activation and functionalization of C-H bonds, a significant area in modern synthetic chemistry. rsc.org These transformations can occur through various mechanisms, including oxidative addition and base-assisted metalation. nih.gov

One approach involves the direct functionalization of C(sp2)–H bonds. Gold catalysts have been used in the intermolecular C(sp2)–H bond functionalization of arenes with olefins. ecnu.edu.cn The site-selectivity of these reactions can often be controlled by tuning the electronic properties and steric hindrance of the gold catalyst. For example, in the intramolecular hydroarylation of unsymmetrical phenyl rings, the use of bulky and electron-rich phosphine (B1218219) ligands can favor para-selective C–H functionalization. ecnu.edu.cn

Gold(I)-catalyzed C(sp3)–H activation has also been demonstrated. A notable example is the cycloisomerization of 1-bromoalkynes, which proceeds via the selective functionalization of a non-activated C(sp3)–H bond without the need for directing groups. nih.gov Mechanistic studies suggest that this reaction proceeds through a concerted beilstein-journals.orgnih.gov-H shift and C-C bond formation involving a gold-stabilized vinylcation-like transition state. nih.gov

The development of N-heterocyclic carbene (NHC)-gold(I) hydroxide (B78521) complexes has provided a versatile platform for C-H bond activation. These complexes exhibit Brønsted basicity and can react with organic compounds containing acidic protons to form organogold species, with water as the only byproduct. nih.gov This approach has been applied to the synthesis of various organogold complexes and in catalytic C-H bond functionalization reactions. nih.gov

While gold(I) is often involved, some C-H activation reactions proceed through a Au(I)/Au(III) redox cycle. anr.fr The development of ligands that facilitate the oxidation of Au(I) to Au(III) under mild conditions is crucial for the advancement of this area. anr.fr

Cross-Coupling Methodologies Utilizing Aryl Gold(I) Species

Aryl gold(I) species, such as gold(I) benzenide, are key intermediates in a variety of gold-catalyzed cross-coupling reactions. These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While traditional cross-coupling reactions often rely on palladium or nickel catalysts, gold has emerged as a valuable alternative with unique reactivity. scienceopen.com

One significant development is the gold-catalyzed oxidative cross-coupling of two different aryl organometallics, such as arylboronates and arylsilanes. nju.edu.cn This methodology allows for the synthesis of a wide range of biaryl compounds and can overcome the typical ortho,para-orientation preference seen in gold-catalyzed C-H activation of electron-rich arenes. The success of this reaction depends on the careful matching of the transmetalation rates of the two organometallic partners to the gold center. nju.edu.cn

Gold(I)-catalyzed cross-coupling reactions of aryldiazonium salts with organostannanes have also been developed, offering an efficient route to biaryls, vinyl arenes, and arylacetylenes. rsc.org Mechanistic studies have provided evidence for the in-situ formation of Ph3PAu(I)R species (where R can be aryl, vinyl, or alkynyl), which are crucial for the activation of the aryldiazonium salt. rsc.org

Furthermore, a gold-catalyzed coupling of aryldiazonium salts with arylboronic acids has been achieved under blue LED irradiation in the presence of a catalytic amount of ascorbic acid. researchgate.net This reaction is applicable to a broad range of substrates with both electron-donating and electron-withdrawing groups.

Ligand design plays a crucial role in enabling gold-catalyzed cross-coupling reactions. For instance, a ligand-enabled gold-catalyzed C(sp2)-O cross-coupling of aryl iodides and aliphatic alcohols has been reported, providing a method for the synthesis of aryl alkyl ethers. chemrxiv.org The use of gold catalysis in this context helps to overcome selectivity issues often encountered with other transition metal catalysts. chemrxiv.org

Table 2: Selected Gold(I)-Catalyzed Cross-Coupling Reactions

Coupling Partners Catalyst System Product Type Reference
Arylboronates and Arylsilanes Dimeric gold complex Biaryls nju.edu.cn
Aryldiazonium salts and Organostannanes Gold(I) complex Biaryls, Vinyl arenes, Arylacetylenes rsc.org
Aryldiazonium salts and Arylboronic acids Gold catalyst / Blue LEDs / Ascorbic acid Biaryls researchgate.net

Development of Asymmetric Catalysis with Chiral Gold(I) Complexes

The development of asymmetric catalysis using chiral gold(I) complexes has been a rapidly growing area of research, enabling the synthesis of valuable chiral molecules. nih.govrsc.org The linear coordination geometry of gold(I) presents unique challenges and opportunities for the design of chiral ligands. mdpi.com

A variety of chiral ligands have been developed for asymmetric gold catalysis, including chiral phosphines, N-heterocyclic carbenes (NHCs), and phosphites. mdpi.comnih.gov Axially chiral biaryl scaffolds, such as those derived from BINOL, have been incorporated into both phosphine and NHC ligands. beilstein-journals.org In some of these complexes, a weak gold-π interaction between the gold atom and an aromatic ring has been identified, which can influence the catalytic activity and enantioselectivity. beilstein-journals.org

Chiral gold(I) complexes have been successfully applied in a range of asymmetric transformations. For example, chiral gold(I) catalysts have been used for the enantioselective [4+2] cycloaddition of 1,6-enynes, leading to the formation of fused tricyclic compounds with high enantiomeric excess. researchgate.net Asymmetric intramolecular hydroamination reactions have also been achieved using chiral gold(I) complexes, although in some cases with moderate enantioselectivity. beilstein-journals.org

The design of the chiral ligand is critical for achieving high levels of stereocontrol. Monodentate acyclic diaminocarbene ligands have been developed for the enantioselective tandem cyclization and nucleophilic addition of ortho-alkynylbenzaldehydes. mdpi.com The choice of ligand can even lead to opposite enantiomers of the product when different nucleophiles are used in the reaction. mdpi.com

The interplay between the chiral ligand and the counteranion can also be a key factor in optimizing chirality transfer in asymmetric gold(I) catalysis. researchgate.net Hydrogen bonding between a hydroxyl group on the ligand and the counteranion can rigidify the structure of the active cationic gold(I) species, leading to improved enantioselectivity. researchgate.net

Multicomponent Reactions for the Synthesis of Complex Aromatic Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules from three or more starting materials in a single operation. rsc.org Gold catalysis has emerged as a valuable strategy for achieving MCRs, often exhibiting unique reactivity compared to other transition metals. rsc.orgmdpi.com

Gold-catalyzed MCRs have been employed for the synthesis of a variety of complex aromatic and heterocyclic structures. For instance, a gold-catalyzed three-component coupling of an alkyne, an amine, and glyoxylic acid can be part of a tandem process to produce butenolides. mdpi.com

A significant application of gold-catalyzed MCRs is the synthesis of polysubstituted benzenes. A formal [3+3] annulation of diyne-ene starting materials, co-catalyzed by a gold complex and an amide, provides a one-step synthesis of tetra-substituted benzenes. nih.govnih.gov This modular approach allows for the rapid generation of diverse aromatic structures with high efficiency and good functional group tolerance. nih.gov

Gold nanoparticles have also been utilized as catalysts in MCRs, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net In some cases, gold nanorods have shown superior catalytic activity. researchgate.net

Furthermore, gold(I) complexes with acyclic diaminocarbene (ADC) ligands have proven to be highly efficient catalysts for the three-component coupling of aldehydes, amines, and alkynes to synthesize propargylamines. researchgate.net Chiral versions of these gold(I) ADC complexes have also been explored in the enantioselective synthesis of propargylamines. researchgate.net

The development of gold-catalyzed MCRs continues to be an active area of research, offering convergent and atom-economical pathways to complex molecular architectures. researchgate.net

Dual Catalysis Systems Incorporating Gold(I) (e.g., Photoredox/Gold)

The combination of gold catalysis with other catalytic modes, such as photoredox catalysis, has led to the development of powerful dual catalytic systems. These systems can enable transformations that are difficult or impossible to achieve with either catalyst alone. researchgate.net

A key area of development has been the merger of gold catalysis and visible-light photoredox catalysis. This approach has been successfully applied to aryl-aryl cross-coupling reactions via C-H activation. researchgate.net The dual catalytic system allows the reaction to proceed under oxidant-free conditions, which is a significant advantage over traditional gold-catalyzed C-H activation reactions that often require stoichiometric oxidants. researchgate.net

Dual gold and photoredox catalysis has also been utilized for the regioselective difunctionalization of alkenes. An intermolecular atom transfer thiosulfonylation of alkenes has been developed, where a trifluoromethylthio group and a sulfonyl group are introduced across the double bond. rsc.orgsemanticscholar.org Mechanistic studies suggest a synergistic interaction between the gold catalyst and the photocatalyst is crucial for this transformation. rsc.orgsemanticscholar.org In one proposed mechanism, the photoexcited photocatalyst initiates the catalytic cycle by interacting with the gold(I) complex to generate a low-valent gold(0) species. researchgate.net

Another application of this dual catalytic strategy is the arylative ring expansion of alkenyl and allenyl cycloalkanols with aryl diazonium salts. nih.gov This reaction provides access to functionalized cyclic ketones. Mechanistic investigations, including time-resolved FT-IR spectroscopy, support a pathway involving the formation of an electrophilic gold(III)-aryl intermediate. This intermediate is generated through the reaction of the gold(I) catalyst with the aryl diazonium salt, which is in turn activated by the photocatalyst. The gold(III)-aryl species then acts as a potent electrophile towards the alkene or allene (B1206475), inducing the ring expansion. nih.gov

These dual catalytic systems highlight the potential for combining the unique reactivity of gold complexes with other catalytic manifolds to achieve novel and efficient chemical transformations.

Table of Compounds

Compound Name
Gold(1+) benzenide
N-heterocyclic carbenes (NHCs)
BINOL
Phosphines
Phosphites
(S)-BINOL
P,N ligand
Ferrocenylphosphine
Buchwald phosphines
3-hydroxy-1,5-enynes
Bicyclo[3.1.0]hexanones
3-methoxy-1,6-enynes
1,1-bis(indolyl)-5-alkynes
1,7-enynes
Alkyne-containing diazo compounds
β-aryl gold-carbene
1-bromoalkynes
Arylboronates
Arylsilanes
Organostannanes
Aryldiazonium salts
Ph3PAu(I)R
Ascorbic acid
Aryl iodides
Aliphatic alcohols
Acyclic diaminocarbene (ADC)
Aldehydes
Amines
Alkynes
Glyoxylic acid
Butenolides
Diyne-ene
3,4-dihydropyrimidin-2(1H)-ones
Propargylamines
Alkenyl cycloalkanols
Allenyl cycloalkanols
Cyclic ketones

Advanced Research Directions and Future Perspectives in Gold I Benzenide Chemistry

Design and Synthesis of Novel Ligand Scaffolds for Enhanced Catalytic Performance of Gold(I) Aryl Complexes

The performance of a gold(I) catalyst is intrinsically linked to the nature of the ligand attached to the metal center. The design of sophisticated ligand scaffolds is a cornerstone of modern gold catalysis, aiming to enhance stability, activity, and selectivity. mdpi.com Due to the linear coordination preference of gold(I), which places the ligand and substrate in opposite positions, conventional chelating ligand designs are often ineffective, necessitating innovative approaches. mdpi.com

Recent breakthroughs have focused on several classes of ligands:

Bifunctional and Directing Ligands: A novel design strategy involves incorporating functional groups into the ligand framework that can actively participate in the catalytic cycle. For instance, a biphenyl-2-phosphine ligand featuring an amide group at the remote 3' position has been developed. nih.gov This amide group directs and promotes the anti-nucleophilic attack on a gold-activated alkyne through hydrogen bonding, a concept previously challenging due to spatial constraints. nih.gov This design has led to gold(I) complexes with dramatically improved efficiency, achieving turnover numbers (TONs) as high as 99,000 in acid additions to alkynes, a significant leap from the low TONs of conventional catalysts like JohnPhosAuNTf2. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are prized for their strong σ-donating properties, which form highly stable and active gold complexes. acs.org Research is focused on fine-tuning the electronic and steric properties of NHCs to modulate catalytic activity. For example, in the synthesis of imidazo[1,5-a]pyridine (B1214698) (ImPy) based NHC-gold(I) complexes, it was unexpectedly found that ligands with electron-withdrawing groups, such as 3,5-(CF₃)₂-C₆H₃, exhibited the highest catalytic activity. acs.org This contrasts with the general assumption that electron-rich pendants stabilize cationic intermediates. acs.org Furthermore, 1,2,3-triazolylidene (trz) ligands, which are mesoionic and more strongly σ-donating than traditional NHCs, offer benefits like ease of functionalization and the ability to stabilize different metal oxidation states. rsc.org

Chiral Ligands for Asymmetric Catalysis: The development of enantioselective gold catalysis heavily relies on the design of effective chiral ligands. Ferrocenyl phosphines are a versatile and highly successful class of ligands for asymmetric transformations. chemrxiv.org A modular synthesis approach allows for the creation of a library of monodentate 1,2-disubstituted ferrocene (B1249389) ligands containing both a diaryl phosphine (B1218219) and a 2-aryl indole (B1671886). chemrxiv.org These tailored ligands have achieved high levels of enantioselectivity in various gold(I)-catalyzed cycloaddition and cyclization reactions. chemrxiv.org Other important classes include phosphoramidites, phosphonites, and ligands with proximal chiral sulfinamide motifs. mdpi.com

The table below summarizes key ligand types and their designed features for enhanced catalytic performance.

Ligand TypeDesign Feature/StrategyResulting Catalytic Enhancement
Biphenyl-phosphine Remote amide group at 3' positionDirects nucleophilic attack, lowers catalyst loading, TON up to 99,000. nih.gov
N-Heterocyclic Carbene (NHC) Fine-tuning of electronic properties (e.g., electron-withdrawing groups). acs.orgIncreased reaction rates and yields (up to 95%). acs.org
1,2,3-Triazolylidene (trz) Increased σ-donation compared to standard NHCs, mesoionic character. rsc.orgEnables silver-free catalyst activation and high catalytic activity. rsc.org
Ferrocenyl Phosphine Modular synthesis of 1,2-disubstituted scaffolds with N-heterocycles. chemrxiv.orgHigh enantioselectivity in various asymmetric cycloadditions. chemrxiv.org

Synergistic Experimental and Computational Approaches for Mechanistic Understanding of Gold(I) Reactivity

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts. The synergy between experimental investigation and computational modeling has become an indispensable tool for elucidating the complex reaction pathways of gold(I) complexes. researchgate.netfrontiersin.org Theoretical and computational studies, particularly using Density Functional Theory (DFT), are routinely used to predict reaction outcomes and are compared with experimental observations to derive useful design strategies. capes.gov.brnih.gov

DFT calculations allow researchers to:

Map Potential Energy Surfaces: Computational models can evaluate various proposed mechanistic pathways for a given reaction. For the gold(I)-catalyzed addition of phenols to olefins, theoretical analysis identified the most favorable pathway as involving ligand substitution followed by a concerted nucleophilic attack and proton transfer. researchgate.net

Analyze Transition States: Calculations can determine the structure and energy of transition states, identifying the rate-determining step of a reaction. In the phenol (B47542) addition reaction, computations showed that the energy barrier for the concerted transition state is significantly lowered by proton shuttle agents like phenol or water. researchgate.net

Elucidate the Role of Counterions: The counterion in a cationic gold(I) complex can dramatically influence catalytic efficiency. Systematic DFT studies on the alkoxylation of alkynes have shown that the anion plays multiple roles: it can act as a template to position the nucleophile, enhance nucleophilicity through hydrogen bonding, and serve as a proton shuttle during the final protodeauration step. acs.org These calculations support experimental findings that anions with intermediate coordinating and basicity powers are often the most effective. acs.org

These computational insights are validated and complemented by a suite of experimental techniques:

Spectroscopic and Spectrometric Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to identify and characterize reaction intermediates and products. frontiersin.org

Reactivity Studies: The reactivity of gold compounds towards specific molecules, such as amino acids, can be probed experimentally to understand their biological mechanisms of action at a molecular level. frontiersin.org For instance, a combination of experimental and theoretical methods was used to compare the reactivity of the gold-based drug Auranofin with its iodide analog. frontiersin.org

This integrated approach, where computational predictions guide targeted experiments and experimental results refine theoretical models, provides a powerful paradigm for unraveling the subtleties of gold(I) reactivity. researchgate.net

Strategies for Improved Efficiency, Selectivity, and Sustainability in Gold(I) Catalysis

As gold catalysis matures, there is a growing emphasis on developing processes that are not only effective but also efficient, selective, and sustainable. This aligns with the broader principles of green chemistry, which aim to minimize environmental impact and resource consumption. alliedacademies.org

Key strategies include:

Increasing Catalyst Efficiency: A major drawback of homogeneous gold catalysis is the often high catalyst loading required, which is economically unviable given the high cost of gold. nih.gov A primary goal is to increase the turnover number (TON) and turnover frequency (TOF) of catalysts. As discussed previously, intelligent ligand design that incorporates secondary coordinating or directing groups can dramatically lower the required catalyst loading from the mol% range to the parts-per-million (ppm) level. nih.gov

Enhancing Selectivity: Engineering catalysts to favor the formation of a desired product while minimizing or eliminating unwanted byproducts is crucial for atom economy and simplifying purification processes. alliedacademies.org This can be achieved through steric and electronic tuning of ligands to control the regio- and stereoselectivity of reactions.

Improving Catalyst Stability and Durability: Catalyst deactivation is a significant issue in many industrial processes. Research into heterogeneous gold catalysis focuses on enhancing the stability and durability of catalysts to prolong their lifespan. alliedacademies.org This includes the development of robust supports, such as modifying γ-alumina with ceria-iron mixed oxides, which can improve the dispersion and stability of gold nanoparticles. nih.gov

Adopting Sustainable Practices: Sustainability in catalysis encompasses several aspects:

Benign Solvents and Conditions: A shift towards solvent-free or solvent-minimized reactions reduces waste and simplifies processing. alliedacademies.org

Renewable Feedstocks: Catalysis is pivotal in converting renewable resources like biomass and CO₂ into valuable chemicals and fuels, facilitating a move towards a circular economy. alliedacademies.org

Catalyst Recycling: Developing methods for the efficient recovery and reuse of gold catalysts is essential. This includes the use of supported catalysts that are easily separated from the reaction mixture and exploring methods to recover gold from waste streams, such as e-waste, for use in catalyst preparation. acs.org

By integrating these strategies, the field aims to transition gold-catalyzed reactions from laboratory curiosities to practical, large-scale industrial applications that are both economically and environmentally sustainable. royalsocietypublishing.org

Isolation and Characterization of Elusive Organogold(I) Intermediates in Catalytic Cycles

Homogeneous gold catalysis proceeds through a series of steps, often involving short-lived and highly reactive organogold intermediates. researchgate.netrsc.org The direct observation and characterization of these "elusive" species are paramount for confirming proposed mechanistic pathways and discovering new reactivity. researchgate.netrsc.org While many intermediates are too transient to isolate, significant progress has been made in trapping and characterizing them under specific conditions or by designing systems that lead to stable analogs. researchgate.net

Much effort has been devoted to isolating key intermediates such as:

π-Complexes: The initial activation step in many gold-catalyzed reactions involves the coordination of the gold(I) center to a π-system like an alkyne or allene (B1206475).

Vinylgold and Alkylgold Species: These form after a nucleophile attacks the activated π-system.

Organogold Clusters: Recent studies have revealed that organogold intermediates can assemble into polynuclear clusters. rsc.orgsemanticscholar.org

A groundbreaking discovery is that these isolated intermediates are not always catalytically dormant. In Au(I)-mediated enyne cyclizations, a series of differently assembled organogold clusters have been isolated and structurally characterized. rsc.orgsemanticscholar.org Crucially, these clusters were found to exhibit divergent catalytic behaviors when reintroduced into the reaction. rsc.orgsemanticscholar.org For example, a discrete Au₄ cluster was found to generate the active catalytic species via a full protodeauration process. In contrast, a larger, net-like Au₁₁ cluster underwent a substrate-induced dissociation to release an active [alkyne-Au(PPh₃)]⁺ fragment while leaving a semi-stable Au₁₀ unit. rsc.orgsemanticscholar.org

These findings are significant because they demonstrate that:

Organogold compounds formed during a reaction can themselves act as catalytically active species. rsc.orgsemanticscholar.org

The structure and assembly of these intermediates can dictate the operative catalytic pathway. rsc.orgsemanticscholar.org

Species previously thought to be off-cycle or decomposition products may, in fact, be key players in the catalytic system.

The structural characterization of these intermediates provides invaluable snapshots of the catalytic cycle, transforming mechanistic speculation into concrete chemical evidence and opening new avenues for controlling reaction outcomes. semanticscholar.org

Exploration of Supramolecular Assembly Driven by Aurophilic Interactions in Gold(I) Aryl Compounds

A distinctive feature of gold(I) chemistry is the phenomenon of aurophilicity: a weak, non-covalent attractive interaction between two closed-shell Au(I) centers. mdpi.com These interactions, with a strength of 20–50 kJ mol⁻¹ (comparable to strong hydrogen bonds), occur when the Au···Au distance is less than the sum of their van der Waals radii (~3.6 Å). mdpi.commdpi.com Aurophilic interactions are a critical driving force for the self-assembly of gold(I) aryl compounds into ordered supramolecular structures. scispace.com

The study of these assemblies is a burgeoning research area for several reasons:

Structural Diversity: Aurophilic bonding, often in synergy with other non-covalent forces like π-π stacking and hydrogen bonding, can direct the formation of a wide array of architectures, from simple dimers to 1D polymeric chains, 3D metal-organic frameworks, and metallogels. mdpi.comresearchgate.net

Emergent Properties: The aggregation of gold(I) complexes often leads to novel photophysical properties not observed in the individual molecules. A key example is Aggregation-Induced Emission (AIE), where non-luminescent solutions of gold(I) complexes become highly emissive upon aggregation in a poor solvent or in the solid state. ub.edu This effect is attributed to the restriction of intramolecular motion and the formation of new electronic states upon assembly.

Stimuli-Responsiveness: The luminescence of these supramolecular materials can be highly sensitive to external stimuli. Because aurophilic interactions are relatively weak, they can be disrupted or altered by changes in temperature (thermochromism), mechanical force (mechanochromism), or exposure to solvent vapors (vapochromism). mdpi.com This makes them promising candidates for developing advanced sensors and smart materials. researchgate.net

For example, integrating a gem-digold moiety into an aryl system has been shown to facilitate aryl-to-gold electron transfer and enhance aurophilic interactions, leading to aggregates with high-efficiency phosphorescent emission. researchgate.net The careful analysis of gold metallogelators reveals that aurophilic interactions are a common and direct motif involved in the gelation process for Au(I) complexes. mdpi.com This exploration of supramolecular chemistry provides a powerful bottom-up approach to creating functional materials where the macroscopic properties are controlled by the precise arrangement of gold(I) aryl building blocks.

Q & A

Q. How to identify literature gaps in this compound research?

  • Guidance : Conduct systematic reviews using databases like PubMed and Web of Science, filtering for keywords (e.g., “gold aryl complexes,” “Au(I) catalysis”). Use citation network tools (e.g., VOSviewer) to map understudied areas, such as photophysical properties or bioinorganic applications .

Ethical & Reporting Standards

Q. What ethical considerations apply to publishing this compound research?

  • Guidance : Disclose all funding sources and potential conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior work comprehensively to avoid plagiarism .

Q. How to address reproducibility critiques in peer-reviewed studies?

  • Guidance : Provide exhaustive experimental details in supplementary materials, including instrument calibration data and raw spectra. Encourage third-party validation through open-lab initiatives or collaborative reproducibility audits .

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